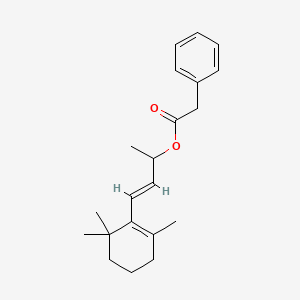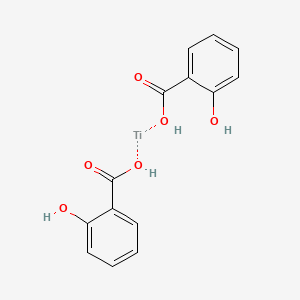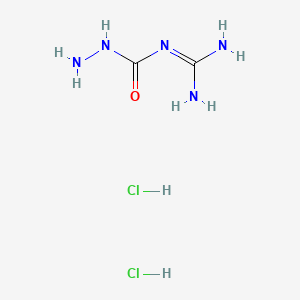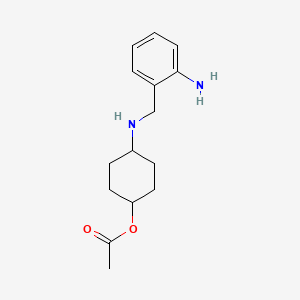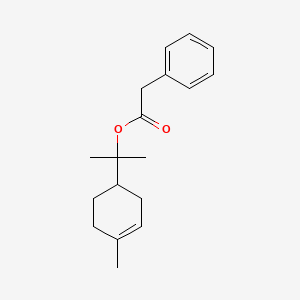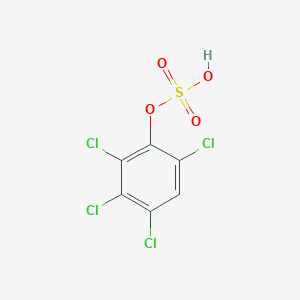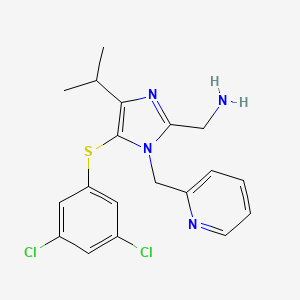
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole typically involves multi-step organic reactions. The starting materials may include 3,5-dichlorophenylthiol, isopropylamine, and pyridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the aminomethyl group.
Cyclization: reactions to form the imidazole ring.
Thioether formation: to attach the 3,5-dichlorophenylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts: to increase reaction efficiency.
Solvent selection: to ensure high yield and purity.
Purification techniques: such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the pyridine moiety.
Substitution: Halogen atoms in the 3,5-dichlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can:
Inhibit enzymes: by binding to the active site.
Interact with receptors: to modulate signaling pathways.
Disrupt cellular processes: by interacting with DNA or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminomethyl-4-isopropyl-1H-imidazole: Lacks the 3,5-dichlorophenylthio and pyridin-2-yl groups.
5-(3,5-Dichlorophenylthio)-4-isopropyl-1H-imidazole: Lacks the aminomethyl and pyridin-2-yl groups.
1-(Pyridin-2-yl)methyl-1H-imidazole: Lacks the aminomethyl, 3,5-dichlorophenylthio, and isopropyl groups.
Uniqueness
The unique combination of functional groups in 2-Aminomethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(pyridin-2-yl)methyl-1H-imidazole may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Eigenschaften
CAS-Nummer |
178979-87-8 |
|---|---|
Molekularformel |
C19H20Cl2N4S |
Molekulargewicht |
407.4 g/mol |
IUPAC-Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-2-ylmethyl)imidazol-2-yl]methanamine |
InChI |
InChI=1S/C19H20Cl2N4S/c1-12(2)18-19(26-16-8-13(20)7-14(21)9-16)25(17(10-22)24-18)11-15-5-3-4-6-23-15/h3-9,12H,10-11,22H2,1-2H3 |
InChI-Schlüssel |
XIONYBXYOGIOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N(C(=N1)CN)CC2=CC=CC=N2)SC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




